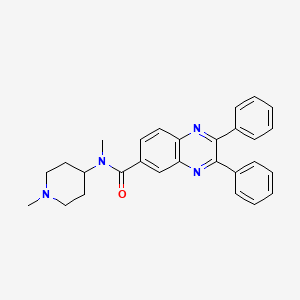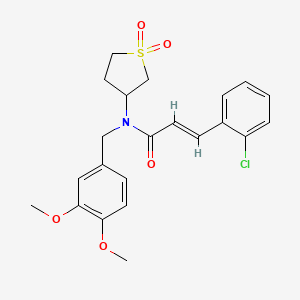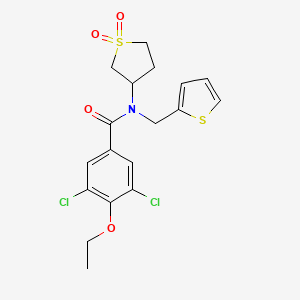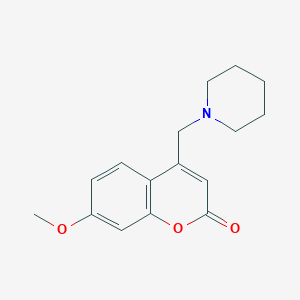
N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide is a complex organic compound that features a quinoxaline core with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline core One common method involves the cyclization of o-phenylenediamine with a diketone to form the quinoxaline ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoxaline core or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, potentially altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets in biological systems. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-N-methyl-N-(1-methylpiperidin-4-yl)-4-phenylthiazole-5-carboxamide
- 4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzamide
- N-methyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide
Uniqueness
N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide is unique due to its specific quinoxaline core and the combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C28H28N4O |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide |
InChI |
InChI=1S/C28H28N4O/c1-31-17-15-23(16-18-31)32(2)28(33)22-13-14-24-25(19-22)30-27(21-11-7-4-8-12-21)26(29-24)20-9-5-3-6-10-20/h3-14,19,23H,15-18H2,1-2H3 |
InChI-Schlüssel |
LSWWCKPXWTZFMV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)N(C)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B12137292.png)
![N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137293.png)
![(5Z)-2-(4-chlorophenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137294.png)
![Methylethyl 2-[4-(2-furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12137296.png)
![5-[(4-Methoxyphenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12137299.png)
![1-ethyl-4'-hydroxy-1'-(3-methoxypropyl)-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12137305.png)
![N-(3,5-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137312.png)
![(2E)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide](/img/structure/B12137316.png)




![(5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137364.png)
![5-(4-Ethoxyphenyl)-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12137367.png)
